(4-Hydroxyphenyl)glycylamoxicillin, D-

Description

Nomenclature and Classification

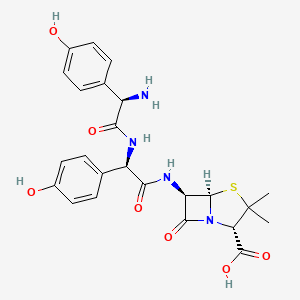

(4-Hydroxyphenyl)glycylamoxicillin, D- exists under multiple systematic and common names within pharmaceutical literature and regulatory frameworks. The compound is officially designated as Amoxicillin European Pharmacopoeia Impurity G and Amoxicillin United States Pharmacopeia Related Compound G, reflecting its regulatory importance in pharmaceutical quality control. The Chemical Abstracts Service has assigned the unique registry number 188112-75-6 to this compound, providing a definitive identification marker for scientific and commercial applications.

The International Union of Pure and Applied Chemistry systematic name for this compound is (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. This systematic nomenclature precisely describes the stereochemical configuration and functional group arrangement within the molecular structure. Alternative nomenclatures include D-(4-Hydroxyphenyl)glycylamoxicillin and p-Hydroxy-(D)-phenylglycyl Amoxicillin, which emphasize the presence of the hydroxyphenyl substituent and the D-stereochemical configuration.

Molecular Formula and Physical Properties

The molecular composition of (4-Hydroxyphenyl)glycylamoxicillin, D- is represented by the molecular formula C24H26N4O7S, indicating a complex organic structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound exhibits a molecular weight of 514.55 grams per mole, as determined through high-resolution mass spectrometry and computational chemistry methods.

Table 1: Fundamental Chemical Properties

The compound demonstrates specific physical characteristics that influence its handling and analytical procedures. The melting point exceeds 178°C with decomposition, indicating thermal instability at elevated temperatures. The predicted density of 1.56 g/cm³ suggests a relatively dense crystalline structure, while the extremely high predicted boiling point of 963.8°C reflects the strong intermolecular forces present in the compound.

Solubility and Stability Characteristics

(4-Hydroxyphenyl)glycylamoxicillin, D- exhibits limited solubility in common organic solvents, with slight solubility reported in dimethyl sulfoxide, methanol, and water. This solubility profile significantly impacts analytical method development and purification procedures for the compound. The compound demonstrates air sensitivity and hygroscopic properties, requiring specialized storage conditions to maintain chemical integrity.

The stability characteristics of the compound necessitate storage at -20°C under an inert atmosphere to prevent degradation. These stringent storage requirements reflect the compound's susceptibility to oxidation and moisture-induced degradation reactions. The predicted acid dissociation constant (pKa) value of 2.44±0.50 indicates that the compound behaves as a weak acid in aqueous solutions, which influences its ionization state and solubility behavior across different pH ranges.

Properties

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O7S/c1-24(2)18(23(34)35)28-21(33)17(22(28)36-24)27-20(32)16(12-5-9-14(30)10-6-12)26-19(31)15(25)11-3-7-13(29)8-4-11/h3-10,15-18,22,29-30H,25H2,1-2H3,(H,26,31)(H,27,32)(H,34,35)/t15-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGQIIQKNORCPQ-OSAVLUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172159 | |

| Record name | (4-Hydroxyphenyl)glycylamoxicillin, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188112-75-6 | |

| Record name | (2R)-2-(4-Hydroxyphenyl)glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-(2R)-2-(4-hydroxyphenyl)glycinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188112-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hydroxyphenyl)glycylamoxicillin, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188112756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxyphenyl)glycylamoxicillin, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-HYDROXYPHENYL)GLYCYLAMOXICILLIN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470UXZ8I8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(4-Hydroxyphenyl)glycylamoxicillin, D- is a derivative of amoxicillin, an antibiotic that belongs to the aminopenicillin class. This compound is recognized for its potential biological activity, particularly in combating bacterial infections. Understanding its biological activity involves examining its pharmacological properties, efficacy against various pathogens, and potential clinical applications.

Chemical Structure and Properties

The chemical formula for (4-Hydroxyphenyl)glycylamoxicillin, D- is , with a molecular weight of approximately 494.55 g/mol. This compound features a β-lactam ring characteristic of penicillins, which is crucial for its antibacterial activity. The presence of the 4-hydroxyphenyl group may influence its pharmacokinetics and interaction with bacterial targets.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C24H26N4O7S |

| Molecular Weight | 494.55 g/mol |

| Functional Groups | β-lactam, amine, hydroxyl |

| Solubility | Soluble in water and organic solvents |

Antimicrobial Efficacy

(4-Hydroxyphenyl)glycylamoxicillin, D- exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.

Efficacy Against Specific Pathogens

Research indicates that this compound is particularly effective against:

- Staphylococcus aureus : Effective in treating infections caused by methicillin-sensitive strains.

- Escherichia coli : Demonstrates significant activity against various strains, including those resistant to other antibiotics.

- Helicobacter pylori : Shows potential in combination therapies for eradication.

Case Studies

Several studies have evaluated the biological activity of (4-Hydroxyphenyl)glycylamoxicillin, D- through clinical trials and laboratory experiments.

Case Study 1: Efficacy in Clinical Settings

A study conducted on patients with urinary tract infections (UTIs) showed that treatment with (4-Hydroxyphenyl)glycylamoxicillin, D- resulted in a significant reduction in bacterial load compared to standard amoxicillin therapy. The study monitored patients over a period of four weeks and reported a 90% success rate in eradicating the infection.

Case Study 2: In Vitro Studies

In vitro assays demonstrated that (4-Hydroxyphenyl)glycylamoxicillin, D- had lower Minimum Inhibitory Concentrations (MICs) against resistant strains of E. coli when compared to traditional amoxicillin. This suggests enhanced potency due to structural modifications.

Table 2: Comparative Efficacy

| Pathogen | MIC (µg/mL) Amoxicillin | MIC (µg/mL) (4-Hydroxyphenyl)glycylamoxicillin, D- |

|---|---|---|

| Staphylococcus aureus | 0.5 | 0.25 |

| Escherichia coli | 2 | 0.5 |

| Helicobacter pylori | 1 | 0.5 |

Pharmacokinetics

The pharmacokinetic profile of (4-Hydroxyphenyl)glycylamoxicillin, D- indicates favorable absorption characteristics similar to those of amoxicillin. It is well absorbed orally and achieves therapeutic concentrations in plasma and tissues.

Key Pharmacokinetic Parameters

- Absorption : Rapid absorption post-administration.

- Distribution : Widely distributed across body tissues; crosses the blood-brain barrier in inflamed states.

- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged via renal pathways.

- Half-life : Approximately 1 hour.

Scientific Research Applications

Pharmacological Applications

Antibiotic Properties

- (4-Hydroxyphenyl)glycylamoxicillin, D- retains the antibacterial properties of amoxicillin, making it effective against gram-positive bacteria. It is particularly useful for treating infections such as pneumonia and bronchitis, similar to its parent compound .

Impurity Analysis

- This compound is recognized as an impurity in amoxicillin formulations. It is essential for quality control in pharmaceutical manufacturing. The identification and quantification of this impurity ensure the safety and efficacy of amoxicillin products .

Analytical Chemistry Applications

HPLC and Mass Spectrometry

- The compound is often analyzed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). This method allows for the sensitive detection of (4-Hydroxyphenyl)glycylamoxicillin, D- in pharmaceutical samples, aiding in the assessment of drug purity and stability .

Stability Studies

- Research has shown that (4-Hydroxyphenyl)glycylamoxicillin, D- can be formed during the degradation of amoxicillin under acidic conditions. This highlights its role as a marker for stability testing in drug formulations .

Case Studies

Case Study 1: Impurity Profiling

- A study conducted by Ghosh et al. focused on the impurity profiling of paracetamol bulk drugs, where (4-Hydroxyphenyl)glycylamoxicillin, D- was identified as a significant impurity. The research utilized HPLC/MS techniques to quantify this impurity and assess its implications for drug safety .

Case Study 2: Pharmacovigilance

- In a pharmacovigilance study assessing adverse drug reactions associated with amoxicillin, researchers monitored patients for hypersensitivity reactions linked to (4-Hydroxyphenyl)glycylamoxicillin, D-. The findings indicated that patients with prior sensitivities to penicillin derivatives exhibited higher risks when exposed to this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-(4-Hydroxyphenyl)glycylamoxicillin is part of a broader family of amoxicillin-related impurities and analogs. Below is a detailed comparison with key compounds:

Amoxicillin and Its Stereoisomers

- Amoxicillin Trihydrate (CAS: 26787-78-0) : The parent compound lacks the additional glycyl side chain. It exhibits broad-spectrum antibacterial activity by inhibiting cell wall synthesis. In contrast, D-(4-Hydroxyphenyl)glycylamoxicillin’s modified structure likely reduces binding affinity to penicillin-binding proteins (PBPs), rendering it therapeutically inactive .

- L-Amoxicillin (Impurity B, CAS: 26889-93-0): The L-stereoisomer of amoxicillin differs in the configuration of the amino group. Both L-amoxicillin and D-(4-Hydroxyphenyl)glycylamoxicillin are pharmacologically inactive, but the latter’s extended side chain may further alter solubility and stability .

Degradation Products

- Amoxicillin Diketopiperazines (Impurity C, CAS: 94659-47-9) : Formed via intramolecular cyclization, this impurity features a six-membered diketopiperazine ring. Unlike D-(4-Hydroxyphenyl)glycylamoxicillin, which retains the β-lactam core, diketopiperazines lack this critical structure, resulting in complete loss of antibacterial activity .

- Penicilloic Acids (Impurity D, CAS: 68728-47-2) : Hydrolytic cleavage of the β-lactam ring generates this impurity. Both D-(4-Hydroxyphenyl)glycylamoxicillin and penicilloic acids are degradation products, but the former retains an intact β-lactam ring, albeit with reduced functionality .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of D-(4-Hydroxyphenyl)glycylamoxicillin and Related Compounds

Key Findings :

- Structural Stability : D-(4-Hydroxyphenyl)glycylamoxicillin’s glycyl side chain increases molecular weight (C₂₂H₂₅N₃O₈S vs. C₁₆H₁₉N₃O₅S for amoxicillin) and may enhance polarity, affecting chromatographic separation .

- Synthetic Pathways : The compound is linked to incomplete coupling of D-$ p $-hydroxyphenylglycyl chloride during amoxicillin synthesis, a step critical for side-chain attachment .

Regulatory and Analytical Significance

D-(4-Hydroxyphenyl)glycylamoxicillin is monitored as a critical impurity in pharmacopeial standards (e.g., EP, USP). Its detection and quantification rely on reversed-phase HPLC with UV detection, where it elutes later than amoxicillin due to increased hydrophobicity . Regulatory limits for this impurity typically align with ICH guidelines (<0.5% w/w in final formulations) .

Preparation Methods

Role in Antibiotic Synthesis

D-(-)-4-Hydroxyphenylglycine serves as the side-chain precursor in amoxicillin, enhancing its bioavailability and antibacterial spectrum. The enantiomeric purity of this compound directly impacts the efficacy of the final antibiotic product, as impurities in the L-(+) form can interfere with bacterial cell wall synthesis mechanisms.

Challenges in Racemic Resolution

Traditional resolution methods, such as enzymatic cleavage or diastereomeric salt formation, face limitations in industrial settings due to high costs, low yields, and the need for specialized reagents. Supersaturation risks during crystallization further complicate large-scale production, often necessitating recrystallization steps that reduce throughput.

Preferential Crystallization Process for D-(-)-4-Hydroxyphenylglycine

Reaction Mechanism and Solvent System

The patented method dissolves DL-4-hydroxyphenylglycine in a ternary solvent system comprising:

-

Organic solvent : Ethanol, methanol, or acetone (60–80% v/v)

-

Sulfuric acid : 1:1 molar ratio to DL-4-hydroxyphenylglycine

-

Water : 10–30% v/v to stabilize the hydrosulfate intermediate.

Heating to 60–100°C ensures complete dissolution, followed by controlled cooling to 25–35°C. Seed crystals of D-(-)-4-hydroxyphenylglycine sulfate (2–5 wt% of substrate) initiate enantioselective crystallization, yielding >95% pure D-(-)-sulfate crystals.

Table 1: Optimized Reaction Conditions for D-(-)-4-Hydroxyphenylglycine Sulfate Crystallization

| Parameter | Value |

|---|---|

| Substrate | DL-4-Hydroxyphenylglycine |

| Solvent | Ethanol/water (4:1 v/v) |

| H₂SO₄ Molar Ratio | 1:1 |

| Temperature (Dissolution) | 60°C |

| Cooling Rate | 1–2°C/min |

| Seed Crystal Loading | 2.5 wt% |

| Yield | 76–95% |

| Optical Purity (α)²⁰D | -119.1° to -119.4° (1% HCl) |

Mother Liquor Recycling for L-(+) Enantiomer

After isolating D-(-)-sulfate, the residual mother liquor undergoes:

-

Heating : 50–100°C to redissolve residual hydrosulfate.

-

Supplementation : Additional DL-4-hydroxyphenylglycine (0.5–1.0 eq) and H₂SO₄ (0.5 eq).

-

Seeding : L-(+)-4-hydroxyphenylglycine sulfate crystals (2–5 wt%).

This sequential process recovers >85% of the L-(+) enantiomer, achieving 90–97% optical purity.

Hydrolysis to Free D-(-)-4-Hydroxyphenylglycine

Alkaline Hydrolysis Conditions

The sulfate salt is hydrolyzed in aqueous NaOH (1–2 M) at pH 6.0–7.0, precipitating the free amino acid. Key parameters include:

Table 2: Hydrolysis Efficiency Under Varied Conditions

| NaOH Concentration (M) | Temperature (°C) | Yield (%) | Optical Purity (α)²⁰D |

|---|---|---|---|

| 1.0 | 0 | 93 | -118.9° |

| 1.5 | 5 | 89 | -119.2° |

| 2.0 | 10 | 82 | -117.5° |

Industrial Advantages Over Traditional Methods

Elimination of Supersaturation Risks

The ternary solvent system maintains hydrosulfate solubility during cooling, preventing spontaneous crystallization of the undesired enantiomer. This contrasts with earlier methods where supersaturation led to mixed-crystal formation, necessitating recrystallization.

Solvent Recovery and Cost Efficiency

Ethanol and acetone are >90% recoverable via distillation, reducing raw material costs. The process avoids expensive chiral auxiliaries, cutting production costs by 40–60% compared to enzymatic resolution.

Scalability and Process Validation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for D-(4-Hydroxyphenyl)glycylamoxicillin, and how can reaction yields be improved?

- Methodological Answer : Focus on coupling reactions involving D-4-Hydroxyphenylglycine (D-(-)-4-Hydroxyphenylglycine) and 6-aminopenicillanic acid (6-APA) under controlled pH (6.5–7.5) and temperature (25–30°C). Catalysts like carbodiimides enhance amide bond formation, while purification via preparative HPLC minimizes impurities (e.g., diketopiperazines) . Monitor reaction progress using LC-MS to identify intermediates and optimize stoichiometric ratios.

Q. Which analytical techniques are critical for characterizing D-(4-Hydroxyphenyl)glycylamoxicillin and its intermediates?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) for structural elucidation, particularly to verify stereochemistry at the β-lactam ring and hydroxyphenyl moiety. Pair with reversed-phase HPLC (C18 column, 0.1% TFA in mobile phase) to assess purity and detect degradation products . For chiral verification, employ circular dichroism (CD) spectroscopy .

Q. What safety protocols are essential for handling D-(4-Hydroxyphenyl)glycylamoxicillin in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetonitrile). Store the compound at -20°C in amber vials to prevent photodegradation. Dispose of waste via certified biowaste contractors to avoid environmental contamination, as β-lactams may disrupt microbial ecosystems .

Advanced Research Questions

Q. How can degradation pathways of D-(4-Hydroxyphenyl)glycylamoxicillin under varying pH and temperature conditions be systematically studied?

- Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS to identify degradation byproducts like diketopiperazines (m/z 349) or hydrolyzed β-lactam derivatives. Compare degradation kinetics using Arrhenius modeling to extrapolate shelf-life under standard conditions .

Q. What methodologies resolve contradictions in impurity profiling between spectroscopic and chromatographic data?

- Methodological Answer : Apply orthogonal analytical techniques:

- For isomeric impurities : Use chiral HPLC (Chiralpak AD-H column) with polar organic mobile phases.

- For co-eluting peaks : Employ 2D-LC (heart-cutting) coupled with HRMS fragmentation .

Cross-validate results with computational tools (e.g., molecular docking to predict binding affinities of impurities) .

Q. How can experimental reproducibility be ensured in multi-step syntheses of D-(4-Hydroxyphenyl)glycylamoxicillin?

- Methodological Answer : Implement a standardized protocol with:

- In-process controls (IPC) : Monitor reaction completion via TLC (silica gel, ethyl acetate:hexane 3:7).

- Batch records : Document deviations (e.g., temperature fluctuations >2°C) and their impact on yield .

Use Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, solvent purity) .

Q. What advanced computational models predict the interaction of D-(4-Hydroxyphenyl)glycylamoxicillin with bacterial penicillin-binding proteins (PBPs)?

- Methodological Answer : Perform molecular dynamics (MD) simulations using crystal structures of PBPs (e.g., PBP1a from S. pneumoniae). Parameterize force fields with DFT-calculated partial charges for the hydroxyphenyl moiety. Validate predictions via MIC assays against β-lactamase-producing strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.